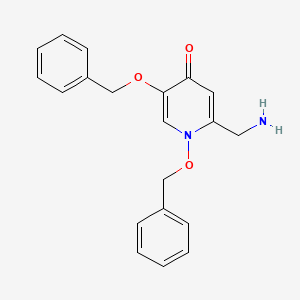
2-(Aminomethyl)-1,5-bis(benzyloxy)pyridin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Aminomethyl)-1,5-bis(benzyloxy)pyridin-4(1H)-one is a complex organic compound with a pyridine ring substituted with aminomethyl and benzyloxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-1,5-bis(benzyloxy)pyridin-4(1H)-one typically involves multi-step organic reactions. One common method includes the initial formation of the pyridine ring followed by the introduction of the aminomethyl and benzyloxy groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide or tetrahydrofuran to facilitate the nucleophilic attack.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction times and yields. The use of catalysts and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Aminomethyl)-1,5-bis(benzyloxy)pyridin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce aminomethyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Aminomethyl)-1,5-bis(benzyloxy)pyridin-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(Aminomethyl)-1,5-bis(benzyloxy)pyridin-4(1H)-one involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the benzyloxy groups may enhance the compound’s lipophilicity, facilitating its passage through cell membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Aminomethyl)pyridine: Lacks the benzyloxy groups, making it less lipophilic.
1,5-Bis(benzyloxy)pyridin-4(1H)-one: Lacks the aminomethyl group, reducing its ability to form hydrogen bonds.
Uniqueness
2-(Aminomethyl)-1,5-bis(benzyloxy)pyridin-4(1H)-one is unique due to the presence of both aminomethyl and benzyloxy groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C20H20N2O3 |
|---|---|
Molekulargewicht |
336.4 g/mol |
IUPAC-Name |
2-(aminomethyl)-1,5-bis(phenylmethoxy)pyridin-4-one |
InChI |
InChI=1S/C20H20N2O3/c21-12-18-11-19(23)20(24-14-16-7-3-1-4-8-16)13-22(18)25-15-17-9-5-2-6-10-17/h1-11,13H,12,14-15,21H2 |
InChI-Schlüssel |
WTFQGLPJDHNCFT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=CN(C(=CC2=O)CN)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















